2-Propanol, 1,1'-(hydroxyimino)bis-
Overview
Description
2-Propanol, 1,1’-(hydroxyimino)bis- is a chemical compound with the molecular formula C6H15NO3 and a molecular weight of 149.19 g/mol . It is also known by its systematic name, 1,1’-(hydroxyazanediyl)bis(propan-2-ol) . This compound is characterized by the presence of two propanol groups linked by a hydroxyimino group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Propanol, 1,1’-(hydroxyimino)bis- can be synthesized through the reaction of hydroxylamine with 2-propanol under controlled conditions . The reaction typically involves the use of a catalyst to facilitate the formation of the hydroxyimino linkage between the two propanol molecules. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of 2-Propanol, 1,1’-(hydroxyimino)bis- involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency . The process may include additional purification steps, such as distillation or crystallization, to achieve the required purity levels for commercial use.
Chemical Reactions Analysis
Types of Reactions
2-Propanol, 1,1’-(hydroxyimino)bis- undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of the hydroxyimino group, which can participate in redox reactions, and the propanol groups, which can undergo substitution reactions.
Common Reagents and Conditions
Substitution: Halogenating agents such as thionyl chloride (SOCl2) can be used to substitute the hydroxyl groups with halogens.
Major Products Formed
The major products formed from these reactions include oxo compounds, amines, and halogenated derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Mechanism of Action
The mechanism by which 2-Propanol, 1,1’-(hydroxyimino)bis- exerts its effects involves the interaction of the hydroxyimino group with various molecular targets . This group can participate in redox reactions, altering the oxidation state of target molecules and affecting their biological activity. The propanol groups can also interact with hydrophobic regions of proteins and other biomolecules, influencing their structure and function .
Comparison with Similar Compounds
Similar Compounds
1,1’-(Hydroxyazanediyl)bis(propan-2-ol): Similar in structure but may have different functional groups or substituents.
Propaneamine-n,2-dihydroxy-n-(2-hydroxypropane): Another hydroxylamine derivative with similar reactivity.
Uniqueness
2-Propanol, 1,1’-(hydroxyimino)bis- is unique due to its specific combination of hydroxyimino and propanol groups, which confer distinct chemical reactivity and versatility in various applications . Its ability to participate in both redox and substitution reactions makes it a valuable compound in synthetic chemistry and industrial processes .
Properties
IUPAC Name |
1-[hydroxy(2-hydroxypropyl)amino]propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO3/c1-5(8)3-7(10)4-6(2)9/h5-6,8-10H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYOCWMVETLTCNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(CC(C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60869291 | |
Record name | 2-Propanol, 1,1'-(hydroxyimino)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60869291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 2-Propanol, 1,1'-(hydroxyimino)bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
97173-34-7 | |
Record name | 1,1′-(Hydroxyimino)bis[2-propanol] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97173-34-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propanol, 1,1'-(hydroxyimino)bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propanol, 1,1'-(hydroxyimino)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60869291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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